(3S)-1,3-dihydroxypentane-2,4-dione

Description

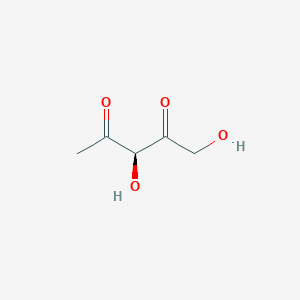

(3S)-1,3-Dihydroxypentane-2,4-dione is a chiral, hydroxylated diketone with a linear pentane backbone. Its structure features two ketone groups at positions 2 and 4, and hydroxyl groups at positions 1 and 3, with stereochemical specificity at the C3 position (S-configuration).

Propriétés

Numéro CAS |

147523-70-4 |

|---|---|

Formule moléculaire |

C5H8O4 |

Poids moléculaire |

132.11 g/mol |

Nom IUPAC |

(3S)-1,3-dihydroxypentane-2,4-dione |

InChI |

InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h5-6,9H,2H2,1H3/t5-/m0/s1 |

Clé InChI |

LBDLZPKXTMMVEW-YFKPBYRVSA-N |

SMILES |

CC(=O)C(C(=O)CO)O |

SMILES isomérique |

CC(=O)[C@@H](C(=O)CO)O |

SMILES canonique |

CC(=O)C(C(=O)CO)O |

Synonymes |

2,4-Pentanedione, 1,3-dihydroxy-, (S)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

(3S)-1,3-Dihydroxypentane-2,4-dione

- Formula : C₅H₈O₄

- Functional groups : Two ketones (C=O), two hydroxyls (-OH), and a stereocenter at C3.

Comparative Compounds:

A. Imidazolidine-2,4-diones (e.g., IM-3, IM-7)

- Formula : C₁₄H₁₆N₂O₂ (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione).

- Functional groups : Two ketones (C=O), aromatic substituents, and a five-membered heterocyclic ring with two nitrogen atoms.

- Topology : Planar, rigid heterocyclic ring.

- Key differences : The presence of nitrogen in the ring and aromatic substituents enhances π-π stacking and receptor binding, unlike the linear, hydroxylated structure of this compound.

B. Pyrrolo[1,2-a]pyrazine-1,4-diones (e.g., PPDH, Cyclo (L-Leu-L-Pro))

- Formula : C₁₁H₁₈N₂O₂ (e.g., Cyclo (L-Leu-L-Pro)).

- Functional groups : Two ketones, bicyclic framework (pyrrolidine fused with pyrazine), and alkyl/aryl substituents.

- Topology : Bicyclic, conformationally restricted structure.

This compound

- Potential roles: Precursor for antioxidants or metal-chelating agents due to hydroxyl and ketone groups. No direct pharmacological data available in the evidence.

Imidazolidine-2,4-diones (e.g., IM-3, IM-7)

- Activity: Demonstrated CNS effects (e.g., antinociception for IM-3) and cardiovascular modulation (e.g., IM-7 in rats) .

- Applications : Bioisosteres for drug design, particularly in neurology and cardiology.

Physicochemical Properties

| Property | This compound | Imidazolidine-2,4-diones | Pyrrolo[1,2-a]pyrazine-1,4-diones |

|---|---|---|---|

| Solubility | High (polar hydroxyl/ketone groups) | Moderate (aromatic groups reduce polarity) | Low (bicyclic hydrophobicity) |

| Stability | Prone to oxidation | High (rigid ring) | High (fused rings resist hydrolysis) |

| Stereochemical complexity | Single stereocenter (S-configuration) | Racemic or single isomer | Multiple stereocenters (e.g., Cyclo (L-Leu-L-Pro)) |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the stereochemistry of (3S)-1,3-dihydroxypentane-2,4-dione?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to resolve stereochemical configurations. Coupling constants (e.g., ) in -NMR can differentiate axial/equatorial proton orientations in the dihydroxy groups. For absolute stereochemistry, X-ray crystallography or circular dichroism (CD) is recommended. Reference structural analogs like 3,3-dimethyl-2,4-pentanedione (CHO), where NMR and crystallographic data resolved stereochemical ambiguities .

Q. How can synthetic routes for this compound be optimized to minimize racemization?

- Methodological Answer : Use enantioselective catalysis (e.g., chiral organocatalysts or metal-ligand complexes) during ketone reduction or aldol condensation steps. Low-temperature conditions (<0°C) and inert atmospheres reduce thermal racemization. For example, 3-[(alkylsulfanyl)methyl]pentane-2,4-diones were synthesized under argon to preserve stereochemical integrity .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Combine column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from polar aprotic solvents (e.g., acetone/water). High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) ensures enantiopurity, as demonstrated in the purification of 3-azidomethylphenyl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Conduct -NMR titration experiments in deuterated solvents (DMSO-d, CDCl) to monitor keto-enol tautomerism. Compare with computational models (DFT or MD simulations) to correlate electronic substituent effects (e.g., hydroxyl groups) with tautomeric stability. Similar studies on 2,4-pentanedione derivatives revealed solvent-dependent enol content .

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives against fungal pathogens?

- Methodological Answer : Perform bioactivity-guided fractionation combined with metabolomics (GC-MS or LC-MS) to identify active moieties. For example, pyrrolo[1,2-a]pyrazine-1,4-dione analogs from Bacillus subtilis showed antifungal activity by disrupting membrane integrity via lipid peroxidation . Validate using in vitro assays (e.g., MIC determination) and transcriptomic analysis of target pathogens.

Q. How can contradictory data on the oxidative stability of this compound be resolved?

- Methodological Answer : Replicate experiments under controlled oxygen levels (using gloveboxes or Schlenk lines) and analyze degradation products via GC-MS or IR spectroscopy. Compare with structurally related diones (e.g., 3-hydroxy-2,4-dimethyl-2,4-hexadiendial), where oxidation pathways were mapped using kinetic isotope effects .

Q. What strategies enhance the enantioselective synthesis of this compound for scalable production?

- Methodological Answer : Employ dynamic kinetic resolution (DKR) with bifunctional catalysts (e.g., Ru-based complexes with chiral ligands) to achieve high enantiomeric excess (ee >95%). Optimize reaction parameters (pH, solvent polarity) using design-of-experiments (DoE) frameworks, as applied in the synthesis of (3R,4S)-azetidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.